2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE
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Overview
Description
2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate is subsequently coupled with 5-(trifluoromethyl)pyridine-2-ol under appropriate conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, piperidine, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-METHYLPYRIDINE: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-CHLOROPYRIDINE: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material science applications.
Properties
IUPAC Name |
thiophen-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-1-2-14(20-9-12)23-13-3-6-21(7-4-13)15(22)11-5-8-24-10-11/h1-2,5,8-10,13H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCLSYKMVSHENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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